3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Beschreibung
5-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 5-amino group and dual alkylation (diethyl and methyl groups) on the pyrazole ring.
Eigenschaften
Molekularformel |
C15H19N3O |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H19N3O/c1-18-15(9-14(17-18)12-5-6-12)16-10-11-3-7-13(19-2)8-4-11/h3-4,7-9,12,16H,5-6,10H2,1-2H3 |
InChI-Schlüssel |
IUESKELUBOWQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Hydrazines with β-Keto Esters
The pyrazole core is commonly synthesized via cyclocondensation between cyclopropyl hydrazines and β-keto esters. For example, cyclopropyl hydrazine hydrochloride reacts with ethyl acetoacetate in ethanol under reflux to form 3-cyclopropyl-1H-pyrazol-5-amine intermediates. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate yields 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Cyclopropyl hydrazine, ethyl acetoacetate | Ethanol | Reflux | 68% |
| N-Methylation | Methyl iodide, K₂CO₃ | DMF | 80°C | 72% |
N-Alkylation with 4-Methoxybenzyl Halides
The final N-(4-methoxybenzyl) group is introduced via alkylation of the primary amine. A representative protocol involves reacting 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine with 4-methoxybenzyl chloride in acetonitrile using cesium carbonate as a base. Microwave-assisted conditions (120°C, 20 min) improve yields compared to traditional heating.
Optimized Alkylation Protocol
| Parameter | Value |
|---|---|
| Reagent Ratio (amine:alkylating agent) | 1:1.2 |
| Base | Cs₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 120°C (microwave) |
| Yield | 74% |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A two-step process integrates cyclocondensation and alkylation in tandem reactors, with in-line purification via liquid-liquid extraction. This method reduces reaction times from 12 hours (batch) to 2 hours, achieving an overall yield of 65%.
Catalytic Advancements
Palladium-catalyzed coupling reactions have been explored for introducing the cyclopropyl group. For instance, Suzuki-Miyaura coupling between 3-bromo-1-methyl-1H-pyrazol-5-amine and cyclopropylboronic acid in the presence of Pd(PPh₃)₄ affords the cyclopropyl derivative in 58% yield. While less common, this method avoids hazardous cyclopropanation reagents.
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester’s carbonyl group, followed by dehydration and aromatization (Figure 1). Cyclopropyl groups stabilize the transition state through hyperconjugation, favoring regioselectivity at the pyrazole C3 position.
Alkylation Dynamics
N-Alkylation follows an SN2 mechanism, where the amine lone pair attacks the electrophilic carbon of 4-methoxybenzyl chloride. The methoxy group’s electron-donating effects enhance the benzyl halide’s reactivity, while bulky cyclopropyl substituents slightly hinder steric accessibility.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 0.71–0.92 (m, 4H, cyclopropyl CH₂)
-
δ 3.81 (s, 3H, OCH₃)
-
δ 4.32 (s, 2H, N-CH₂-Ar)
-
δ 6.89 (d, J = 8.6 Hz, 2H, aromatic)
HRMS (ESI)
Calculated for C₁₆H₂₀N₃O ([M+H]⁺): 270.1605; Found: 270.1608.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation + Alkylation | High yields (70–74%), scalable | Requires toxic alkylating agents |
| Suzuki-Miyaura Coupling | Avoids hazardous reagents | Lower yields (58%), costly catalysts |
| Continuous Flow Synthesis | Rapid, industrially viable | High initial equipment costs |
Analyse Chemischer Reaktionen
3-Cyclopropyl-N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Methoxybenzylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-Cyclopropyl-N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege aufzuklären.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: Alkylation (e.g., ethyl/methyl in the target compound) enhances lipophilicity compared to aryl-substituted analogs like 5-amino-N-phenyl derivatives . This may improve membrane permeability in biological systems.
- Synthetic Yields : Yields for similar compounds range from 62% to 71% in chloro-substituted pyrazole carboxamides, suggesting that alkylation steps (as in the target compound) may require optimized conditions .
Comparison with Heterocyclic Analogues
Table 2: Heterocyclic Derivatives with Carboxamide Functionality
Key Observations :
- Heterocycle Impact: Pyrazole derivatives (e.g., the target compound) exhibit greater thermal stability compared to imidazole analogs, as evidenced by higher melting points in pyrazole-based compounds (e.g., 247°C for 5-amino-N-phenyl-pyrazole-4-carboxamide vs. lower stability in imidazole derivatives) .
- Bioactivity: Imidazole carbohydrazonamides show antifungal activity via reactive oxygen species (ROS) induction , while oxazole derivatives exhibit immunosuppressive properties . The target compound’s alkylation may position it for similar mechanisms but with altered selectivity.
Challenges for the Target Compound :
- Dual alkylation (diethyl and methyl groups) may require sequential protection/deprotection steps to avoid steric hindrance during coupling.
Biologische Aktivität
3-Cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
- Molecular Formula : C15H20ClN3O
- Molecular Weight : 293.8 g/mol
- CAS Number : 1856064-75-9
Synthesis
The synthesis of 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of suitable precursors, such as cyclopropyl hydrazine and 4-methoxybenzyl derivatives. The synthetic routes can vary based on conditions like temperature and solvent choice, often employing catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds within the pyrazole family, including 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, exhibit significant antimicrobial activity. A study highlighted that structural modifications in pyrazole derivatives could enhance their efficacy against various microbial strains. The mechanism of action often involves interaction with bacterial enzymes or disrupting cell membrane integrity.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. Pyrazoles are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies and Research Findings
A recent study investigated a series of pyrazole derivatives for their biological activities, including 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. The findings demonstrated that specific substitutions on the pyrazole ring could significantly enhance both the potency and selectivity against target pathogens.
| Compound | Activity (EC50) | Mechanism of Action |
|---|---|---|
| 3-Cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 0.064 μM (antimicrobial) | Inhibition of bacterial enzyme activity |
| Another Pyrazole Derivative | 0.115 μM (antimicrobial) | Disruption of cell membrane integrity |
Pharmacokinetics
The pharmacokinetic profile of 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications. Studies have shown that modifications to the molecular structure can improve metabolic stability and solubility, which are critical for effective drug development.
Q & A
Q. What synthetic routes are used to prepare 3-cyclopropyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and its derivatives?
The compound is synthesized via a multi-step process:
- Step 1 : Condensation of 4-methoxybenzaldehyde with mono-Boc-protected hydrazine to form a hydrazone intermediate.
- Step 2 : Reduction of the hydrazone using 10% Pd/C in ethanol to yield a substituted hydrazine.
- Step 3 : Deprotection with HCl to generate the free amine.
- Step 4 : Cyclization with 3-cyclopropyl-3-oxopropanenitrile in ethanol under reflux, catalyzed by sodium ethoxide.
Derivatives are synthesized by reacting the primary amine with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane using triethylamine as a base .
Q. What analytical techniques validate the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR (400 MHz, CDCl) to confirm substituent positions and cyclopropane integration.
- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~3250 cm (N-H stretch) for benzamide derivatives.
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 437.41 for compound 9a) to confirm molecular weight.
- Elemental Analysis : CHN analysis to verify purity (>95% for most derivatives) .
Q. What bacterial and fungal strains are used to evaluate antimicrobial activity?
Standard strains include:
- Gram-positive : Staphylococcus aureus (ATCC 29737), Bacillus subtilis (NCIM 2010).
- Gram-negative : Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 20852).
- Fungal : Aspergillus flavus, Fusarium verticillioides.
Activity is assessed via agar diffusion assays using streptomycin and nystatin as positive controls .
Q. How do reaction conditions (solvent, temperature) influence derivative synthesis?
- Solvent : Dichloromethane or ethanol are optimal for cyclization and acylation reactions.
- Temperature : Reflux (~80°C) ensures completion of cyclization, while room temperature suffices for acylation.
- Catalysts : Sodium ethoxide accelerates cyclization; triethylamine neutralizes HCl during acylation .
Q. What are the key structural features impacting solubility and stability?
- Cyclopropane Group : Enhances lipophilicity, affecting membrane permeability.
- Methoxybenzyl Substituent : Electron-donating methoxy group improves solubility in polar aprotic solvents.
- Benzamide Derivatives : Substituents like nitro or halogens (e.g., 9d, 9g) reduce solubility but increase antimicrobial potency .
Advanced Research Questions
Q. How do substituents on the benzamide group influence antimicrobial SAR?
- Electron-withdrawing groups (EWGs) : 3,5-Dinitro (9a) and 2,4-dichloro (9d) enhance activity against Gram-negative bacteria by increasing electrophilicity.
- Halogens : 2,4-Difluoro (9g) shows broad-spectrum antifungal activity due to improved target binding.
- Methoxy groups : 3-Methoxy (9b) reduces potency, likely due to steric hindrance .
Q. How to resolve contradictions in antimicrobial efficacy across structurally similar derivatives?
- Data Normalization : Use standardized MIC (Minimum Inhibitory Concentration) assays to reduce variability.
- Structural Analysis : Compare X-ray crystallography or docking studies (e.g., β-lactamase inhibition) to explain outliers.
- Strain-Specific Factors : Test resistance mechanisms (e.g., efflux pumps in Pseudomonas) via gene knockout models .
Q. What computational methods predict biological targets or metabolic pathways?
Q. How to optimize reaction yields for scale-up synthesis?
Q. What strategies address emerging resistance to pyrazole-based antimicrobials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
